

# Application Notes and Protocols: Sudan Black B Staining for Frozen Sections

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Black 1*

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the staining of lipids in frozen tissue sections using Sudan Black B. This method is valuable for the histochemical visualization of lipids, including neutral fats, phospholipids, and myelin, in various research and drug development contexts.

## Introduction

Sudan Black B is a non-fluorescent, fat-soluble dye that is highly effective for the demonstration of a wide range of lipids.<sup>[1][2]</sup> Because it is more soluble in lipids than in its solvent, it readily accumulates in lipid-rich structures, staining them a characteristic blue-black color.<sup>[3][4]</sup> This makes it a crucial tool for studying lipid distribution in tissues, particularly for assessing myelination and identifying pathological lipid accumulations.<sup>[5][6][7]</sup> The following protocol is optimized for use with frozen tissue sections, as the organic solvents used in paraffin embedding processes would dissolve the target lipids.<sup>[8]</sup>

## Experimental Protocols

This section details the necessary reagents and a step-by-step procedure for Sudan Black B staining of frozen sections. Two common solvent systems for the staining solution are presented: propylene glycol and ethanol. The propylene glycol method is often preferred for its ability to minimize the loss of lipids during the staining process.

## Reagents

Reagent	Preparation	Storage
Sudan Black B Staining Solution (Propylene Glycol)	Dissolve 0.7 g of Sudan Black B powder in 100 mL of propylene glycol. Heat the solution to 100°C for a few minutes while stirring constantly. Filter the hot solution through Whatman No. 2 filter paper. Allow it to cool, and then filter it again through a fritted glass filter of medium porosity. <a href="#">[1]</a> <a href="#">[9]</a>	Store at 60°C. The solution is stable for up to one year. <a href="#">[1]</a> <a href="#">[9]</a>
Sudan Black B Staining Solution (Ethanol)	Prepare a saturated solution by mixing Sudan Black B in 70% ethanol. <a href="#">[6]</a> <a href="#">[10]</a> Alternatively, for reducing autofluorescence, a 0.1% solution in 70% ethanol can be used. <a href="#">[11]</a>	Store at room temperature.
10% Neutral Buffered Formalin	Commercially available or prepared by mixing 100 mL of 37-40% formaldehyde, 900 mL of distilled water, 4 g of sodium phosphate monobasic, and 6.5 g of sodium phosphate dibasic (anhydrous).	Store at room temperature.
Propylene Glycol (100%)	ACS grade.	Store at room temperature.
85% Propylene Glycol	Mix 85 mL of propylene glycol with 15 mL of distilled water. <a href="#">[1]</a>	Store at room temperature.
50% and 70% Ethanol	Dilute 100% ethanol with distilled water to the desired concentrations.	Store at room temperature.

Nuclear Fast Red Solution (Kernechtrot)	Commercially available. Shake well before use. <a href="#">[3]</a>	Store at room temperature.
Aqueous Mounting Medium	Commercially available (e.g., glycerin jelly). <a href="#">[1]</a>	Store at room temperature.

## Staining Procedure (Propylene Glycol Method)

This protocol is a widely used and reliable method for lipid staining in frozen sections.

- Sectioning: Cut frozen tissue sections at 8-10 microns and mount them on adhesive slides. [\[3\]](#)
- Fixation: Fix the frozen sections in 10% neutral buffered formalin for 1 to 10 minutes.[\[3\]](#)[\[9\]](#)
- Rinsing: Rinse the slides in two changes of distilled water.[\[3\]](#)
- Dehydration: Dehydrate the sections in 100% propylene glycol for 10-15 minutes.[\[3\]](#)
- Staining: Transfer the slides directly into the pre-heated (60°C) Sudan Black B staining solution for 10 minutes, or at room temperature for 30-60 minutes.[\[3\]](#)[\[12\]](#)[\[13\]](#) Gentle agitation can enhance staining.[\[3\]](#)
- Differentiation: Differentiate the sections in 85% propylene glycol for 3 minutes with agitation. [\[1\]](#)[\[3\]](#)
- Rinsing: Rinse the slides in distilled water.[\[1\]](#)[\[3\]](#)
- Counterstaining: Counterstain with Nuclear Fast Red solution for 5 minutes to visualize nuclei.[\[3\]](#)
- Washing: Wash gently in several changes of tap water.[\[3\]](#)
- Mounting: Blot excess water and coverslip with an aqueous mounting medium.[\[3\]](#)

## Staining Procedure (Ethanol Method for Myelin)

This alternative protocol is particularly suited for the visualization of myelinated structures.[\[5\]](#)[\[6\]](#)

- Sectioning: Cut fresh frozen brain sections at 20  $\mu\text{m}$ , thaw-mount on slides, and air dry overnight.[5]
- Staining: Immerse the tissue in a saturated solution of Sudan Black B in 70% ethanol for 15-30 minutes.[6][10]
- Differentiation: Differentiate in 50% ethanol under microscopic observation until myelin sheaths are clearly defined.[6]
- Washing: Rinse thoroughly in distilled water.
- Mounting: Coverslip with a glycerol-gelatin mounting medium.[6]

## Data Presentation

The following table summarizes the key quantitative parameters of the Sudan Black B staining protocol for frozen sections.

Parameter	Propylene Glycol Method	Ethanol Method (Myelin)
Section Thickness	8-10 $\mu\text{m}$ [3]	20 $\mu\text{m}$ [5] (up to 100 $\mu\text{m}$ for peripheral nerves[6])
Fixation Time	1-10 minutes in 10% NBF[3][9]	Not explicitly stated for fresh frozen tissue[5]
Staining Time	10 min (60°C) or 30-60 min (RT)[3][12][13]	15-30 minutes[6]
Differentiation Time	3 minutes in 85% Propylene Glycol[1][3]	Variable, with microscopic control in 50% ethanol[6]
Counterstain Time	5 minutes in Nuclear Fast Red[3]	Not typically used

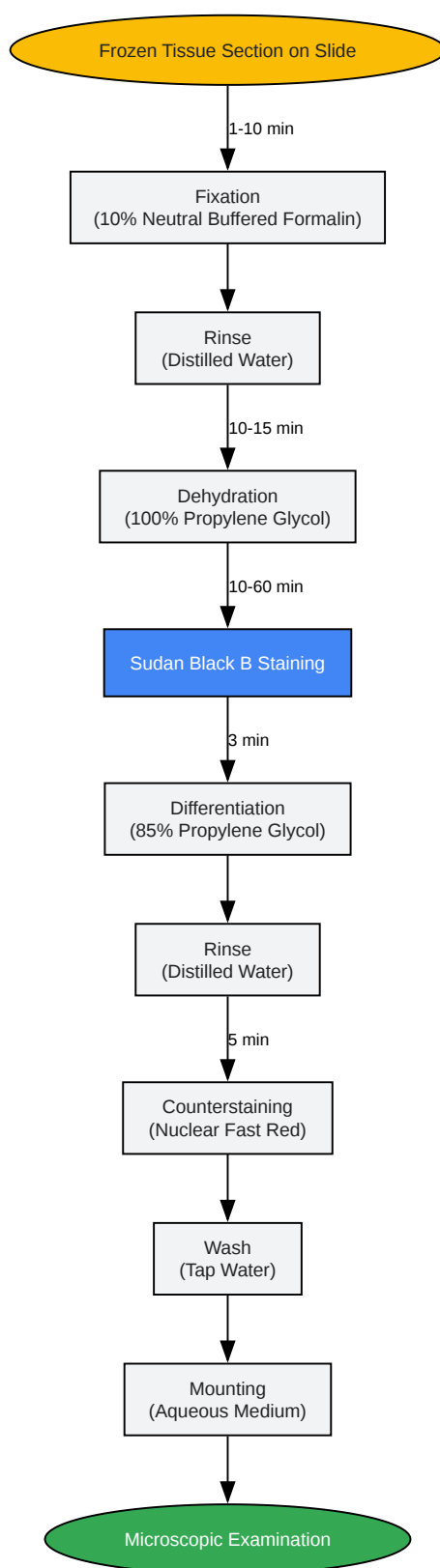
## Expected Results

- Lipids (including myelin, neutral fats, and phospholipids): Blue-black[1][3]

- Nuclei (with counterstain): Red[3]

## Mandatory Visualizations

## Experimental Workflow



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Caption: Workflow of the Sudan Black B staining protocol.

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## References

- 1. microbenotes.com [microbenotes.com]
- 2. Sudan Black B stain Clinisciences [clinisciences.com]
- 3. newcomersupply.com [newcomersupply.com]
- 4. google.com [google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Sudan black: a fast, easy and non-toxic method to assess myelin repair in demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VitroView™ Sudan Black B Lipid Stain Kit - VitroVivo Biotech [vitrovivo.com]
- 9. biognost.com [biognost.com]
- 10. tandfonline.com [tandfonline.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. scytek.com [scytek.com]
- 13. biognost.com [biognost.com]
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